2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a thiophenylcyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the chloro-fluorophenyl acetic acid derivative. This intermediate is then reacted with a thiophenylcyclopropylmethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluorophenylboronic acid
- 2-Chloro-6-fluorophenylamine
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-13-2-1-3-14(18)12(13)8-15(20)19-10-16(5-6-16)11-4-7-21-9-11/h1-4,7,9H,5-6,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYGNDCZXXUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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